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molecular formula C16H21NO3 B3366856 tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate CAS No. 148701-78-4

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate

Cat. No. B3366856
M. Wt: 275.34 g/mol
InChI Key: GUERJXXMFLJFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214846B1

Procedure details

Dimethyl sulfoxide (32.0 mL, 35.3 g, 0.45 mol) in dichloromethane (100 mL) was added dropwise to a cooled (−70° C.) solution of oxalyl chloride (18.7 mL, 27.5 g, 0.22 mol) in dichloromethane (1000 mL). The mixture was stirred at −70° C. for 15 min., then (2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine (prepared by the method described in European Patent Specification number 0 528 495-A; 50 g, 0.18 mol) in dichloromethane (150 mL) was added dropwise. The mixture was stirred at −70° C. for 1 h., then triethylamine (125.8 mL, 91.3 g, 0.9 mol) was added slowly. The mixture was stirred at room temperature for 1 h., water (250 mL) and aqueous sodium hydrogen carbonate (saturated, 250 mL) were added and the mixture was stirred at room temperature overnight. The layers were separated and the aqueous layer was extracted with dichloromethane (2×300 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (90:10), to give the title compound as a yellow oil (45.0 g, 91%). 1H NMR (250 MHz, CDCl3) δ7.5-7.3 (5H, m), 5.8 (1H, br s), 4.2 (1H, br s), 3.4 (1H, m), 2.6 m), 2.0 (2H, m), and 1.54 (9H, s).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18.7 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
(2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
528 495-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
125.8 mL
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
91%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH2:21][C@H:20]([OH:24])[C@@H:19]1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C.C(=O)([O-])O.[Na+]>ClCCl.O>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:24])[CH:19]1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
(2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H]([C@H](CCC1)O)C1=CC=CC=C1
Step Five
Name
528 495-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
125.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1 h.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h.
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×300 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/EtOAc (90:10)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(C(CCC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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